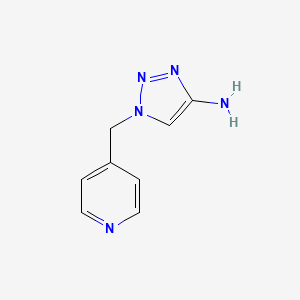

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-(pyridin-4-ylmethyl)triazol-4-amine |

InChI |

InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-1-3-10-4-2-7/h1-4,6H,5,9H2 |

InChI Key |

HSUBKONCXHWNLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

- Key Precursors: A pyridin-4-ylmethyl azide or a corresponding alkyne derivative and an appropriate amine source.

- Solvents: Dimethylformamide (DMF) or ethanol are commonly used solvents due to their polarity and ability to dissolve both organic and inorganic reagents.

- Catalysts: Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are typically employed to catalyze the azide-alkyne cycloaddition.

- Temperature: Reactions are generally performed at room temperature to moderate heating (25–80°C) to optimize yield and minimize side reactions.

Synthetic Route Description

- Azide Formation: The pyridin-4-ylmethyl moiety is functionalized to form a corresponding azide intermediate, typically via nucleophilic substitution of a halomethylpyridine.

- Cycloaddition Reaction: The azide intermediate is reacted with an alkyne bearing an amino substituent or a protected amino group under Cu(I)-catalyzed conditions to form the 1,2,3-triazole ring.

- Deprotection and Purification: If protective groups are used on the amino substituent, these are removed under mild acidic or basic conditions to yield the free 4-amine on the triazole ring.

- Isolation: The product is purified by standard methods such as recrystallization or chromatography.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halide to azide substitution | NaN3 in DMF or ethanol, RT | Pyridin-4-ylmethyl azide |

| 2 | CuAAC cycloaddition | CuSO4, sodium ascorbate, DMF, 25–60°C | Formation of 1,4-disubstituted 1,2,3-triazole |

| 3 | Deprotection (if needed) | Acid/base treatment | Free 4-amine triazole |

| 4 | Purification | Chromatography or recrystallization | Pure 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine |

Research Findings on Preparation Efficiency and Yields

- The CuAAC method typically yields the target triazole compound in moderate to high yields (70–90%) with excellent regioselectivity for the 1,4-disubstituted isomer.

- Choice of solvent influences reaction rate and purity; DMF often provides better solubility and yield compared to ethanol.

- Metal-free methods using iodine catalysts and organic peroxides have been reported but are less common for this specific compound due to potential side reactions and lower selectivity.

- Analytical characterization using NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the structure and purity of the synthesized compound.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| CuAAC (Copper(I)-catalyzed) | CuSO4, sodium ascorbate, DMF | 75–90 | High regioselectivity, mild conditions | Requires metal catalyst, potential contamination |

| Metal-free oxidative | I2/TBPB system, no metal | 60–85 | Avoids metal contamination | Moderate yields, possible side reactions |

| Hydrazone cyclization | α,α-dichlorotosyl hydrazone, amines | 70–85 | Alternative route, radical mechanism | More complex intermediates, requires careful control |

Summary Table of Key Parameters for Preparation

| Parameter | Typical Value/Condition |

|---|---|

| Molecular Formula | C8H9N5 |

| Molecular Weight | 175.19 g/mol |

| Solvent | Dimethylformamide (DMF), Ethanol |

| Catalyst | Copper(I) salts (CuSO4 + sodium ascorbate) |

| Temperature | 25–80°C |

| Reaction Time | 1–24 hours |

| Yield | 70–90% |

| Purification | Chromatography, recrystallization |

| Analytical Techniques | NMR, IR, Mass Spectrometry |

This synthesis overview highlights that the most reliable and widely used preparation method for 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high regioselectivity and good yields under mild conditions. Alternative methods such as metal-free oxidative cyclization and hydrazone-based cyclizations exist but are less commonly applied to this specific compound. The choice of solvent, temperature, and catalyst loading are critical parameters that influence the efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and pyridine moiety facilitate nucleophilic substitution at nitrogen and carbon centers. Common reactions include:

-

Alkylation/Arylation : The N1 position of the triazole undergoes regioselective alkylation or arylation under mild conditions. For example, copper-catalyzed reactions with diaryliodonium salts yield arylated derivatives .

-

Amination : The C4 amine group participates in condensation reactions with carbonyl compounds, forming Schiff bases or amides.

Example Reaction Conditions :

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Arylation (CuAAC) | CuSO₄/CuBr₂ | 130°C, solvent-free, 17 h | 71–97 |

| Alkylation | DMF, K₃PO₄ | 80–100°C, 12 h | 85–92 |

Data adapted from analogous triazole systems .

Cycloaddition Reactions

The compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming bis-triazole derivatives. This "click" reaction is highly efficient and regioselective .

-

Key Steps :

Mechanistic Insight :

The reaction proceeds via a triazolyl–copper intermediate, followed by oxidative coupling. Temperature modulates product selectivity (e.g., bis-triazoles at 0°C vs. alkynyl-triazoles at 60°C) .

Coordination Chemistry

The pyridine nitrogen and triazole amine act as ligands for metal coordination, forming complexes with catalytic or bioactive properties.

-

Metal Complexation :

-

Cu(II), Fe(III), and Ag(I) form stable complexes.

-

Applications include catalysis in oxidation reactions and enzyme inhibition.

-

Example Coordination Modes :

| Metal Ion | Binding Sites | Application |

|---|---|---|

| Cu(II) | Pyridine N, Triazole N | Antifungal agents |

| Ag(I) | Triazole N, Amine NH₂ | Antibacterial coatings |

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H functionalization. For instance:

-

Suzuki–Miyaura Coupling : Introduces aryl groups at the triazole C5 position .

-

Heck Reaction : Alkenylates the pyridine ring under mild conditions .

Optimized Conditions :

Biological Activity Modulation

Reactions targeting the amine group enhance pharmacological properties:

-

Acetylation : Improves membrane permeability for anticancer applications.

-

Sulfonation : Increases solubility for antibacterial formulations .

Key Derivatives :

| Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Acetylated triazole | Antiproliferative (HeLa) | 12.3 |

| Sulfonamide triazole | Antibacterial (E. coli) | 8.7 |

Oxidation and Reduction

-

Oxidation : The triazole ring resists oxidation, but the pyridine methyl group oxidizes to a carboxylate under strong conditions (KMnO₄, H₂SO₄).

-

Reduction : LiAlH₄ reduces the triazole C4 amine to a secondary amine, altering electronic properties.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazoles, including 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, exhibit significant anticancer properties. For instance, studies have shown that certain triazole compounds can inhibit specific cancer cell lines by targeting pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer progression . The compound's ability to induce reactive oxygen species (ROS) production further enhances its anticancer efficacy .

Antimicrobial Properties

The triazole scaffold is known for its antimicrobial activity. Compounds similar to 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine have been evaluated for their effectiveness against various bacterial and fungal strains. This property makes them potential candidates for developing new antibiotics and antifungal agents .

Corrosion Inhibition

The compound has been identified as a promising corrosion inhibitor for metals and their alloys. Its effectiveness arises from the formation of a protective layer on metal surfaces, which prevents the electrochemical processes that lead to corrosion. Studies have demonstrated that triazole derivatives can significantly reduce corrosion rates in aggressive environments such as acidic media . The mechanism involves adsorption onto the metal surface and the formation of stable complexes with metal ions.

Polymer Chemistry

In polymer chemistry, 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine can be utilized as a building block for synthesizing functionalized polymers through click chemistry. The azide-alkyne cycloaddition reaction allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Nanotechnology

The compound's unique properties make it suitable for applications in nanotechnology. It can be used to modify nanoparticles or nanocomposites to improve their functionality in drug delivery systems or as catalysts in chemical reactions. The ability to form stable complexes with various metals also opens avenues for developing novel nanomaterials with tailored properties .

Data Table: Applications Overview

Case Study 1: Anticancer Activity

A study published in 2022 highlighted the synthesis of a series of triazole derivatives based on the pyridine scaffold. One derivative demonstrated an EC50 value of 7.1 ± 0.6 μM against HCT116 cancer cells, indicating potent anticancer activity. The mechanism involved increased ROS production leading to apoptosis in cancer cells .

Case Study 2: Corrosion Inhibition

In another research project focusing on corrosion inhibitors, a comparative study showed that triazole derivatives provided superior protection against corrosion in steel exposed to acidic conditions compared to traditional inhibitors. Electrochemical impedance spectroscopy (EIS) confirmed the formation of protective layers on metal surfaces when treated with these compounds .

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazol-4-amine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine and Analogues

Key Observations

Coordination Chemistry :

- The pyridin-4-ylmethyl group in the target compound enhances its ability to coordinate with transition metals (e.g., Ag(I) forms discrete [Ag(L)]⁺ complexes in solution but polymerizes in the solid state). In contrast, alkyl-substituted analogues (e.g., cyclopropylmethyl derivative) lack aromatic coordination sites, limiting their use in MOFs .

Synthetic Flexibility :

- CuAAC is a common method for 1,2,3-triazole derivatives, but substituent diversity arises from varying azides and alkynes. For example, alkylthio groups in 1,2,4-triazoles require post-synthetic modifications like S-alkylation .

Biological Activity :

- 1,2,4-Triazol-4-amine derivatives (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) show enzyme inhibition due to their sulfur-containing groups, whereas 1,2,3-triazol-4-amine derivatives are more often used in materials science .

Commercial and Industrial Relevance :

- Several analogues, such as 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, have been discontinued commercially, highlighting challenges in scalability or niche applications .

Research Findings and Challenges

- Ag(I) Coordination Polymers : The target compound forms 1D polymeric chains with Ag(I) in the solid state, unlike simpler triazoles (e.g., 1-methyl derivatives), which lack the pyridine-driven self-assembly .

- Fe(II) Complexation: With Fe(II), it forms monomeric octahedral [Fe(L)₂]²⁺ complexes, demonstrating its role in redox-active systems. This contrasts with non-aromatic triazoles, which exhibit weaker metal-binding affinity .

- Stability Issues : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved thermal stability but reduced solubility in polar solvents .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, also known as 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Molecular Formula: C₉H₁₁N₅

Molecular Weight: 189.22 g/mol

CAS Number: 1534999-16-0

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the pyridine moiety enhances its solubility and bioactivity.

Synthesis

The synthesis of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate hydrazones with aldehydes under controlled conditions. Various methods have been reported, including the use of solvents like ethanol and catalysts such as DIPEA to improve yields and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the triazole scaffold have been evaluated against several cancer cell lines. The findings indicate that these compounds exhibit significant cytotoxicity and can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDA-MB-231 (Triple-negative breast cancer) | 39.2 ± 1.7 |

| 5-Chloropyridine derivative | U-87 (Glioblastoma) | Not specified |

The mechanism of action appears to involve the inhibition of key signaling pathways involved in cancer progression, such as the MAPK pathway .

Antimicrobial Activity

In addition to its anticancer properties, 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine has demonstrated notable antimicrobial activity. Studies have shown that derivatives can be effective against a range of bacteria and fungi:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | Antibacterial | 3.9 |

| Staphylococcus aureus | Antibacterial | Not specified |

| Candida tenuis | Antifungal | 0.9 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Properties

A comprehensive study evaluated various derivatives of triazole compounds for their anticancer efficacy using XTT assays across multiple cancer cell lines. The results indicated that modifications at specific positions on the triazole ring significantly influenced biological activity. Notably, compounds with a bromophenylamino moiety showed enhanced activity against several tested lines .

Study on Antimicrobial Efficacy

Another investigation focused on synthesizing triazole derivatives and assessing their antimicrobial properties against clinically relevant strains. The study utilized agar diffusion and serial dilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria and fungi .

Q & A

Q. What are the established synthetic routes for 1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine, and how are intermediates characterized?

The compound is synthesized via S-alkylation of a triazole-thiol precursor. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol reacts with alkyl halides in alkaline methanol at room temperature (1.03 mmol scale, 8 mL MeOH, NaOH as base). The product is purified via chromatography (e.g., ethyl acetate/hexane gradients) . Characterization relies on 1H/13C-NMR to confirm substitution patterns and sulfur-alkyl bond formation. For instance, pyridine protons typically appear as doublets (δ 8.5–8.7 ppm), while triazole NH2 groups resonate near δ 5.5–6.0 ppm .

Q. How is NMR spectroscopy optimized to distinguish regioisomers in triazole derivatives?

Key NMR strategies include:

- 1H-1H COSY to identify coupling between pyridyl protons and triazole NH2.

- 13C DEPT-135 to differentiate quaternary carbons (e.g., pyridine C4) from CH/NH2-bearing carbons.

- Solvent selection (e.g., DMSO-d6 vs. CDCl3) to resolve overlapping peaks, as DMSO enhances NH2 proton visibility .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond connectivity and spatial arrangement. For example, SHELXL (v.2015+) refines structures using high-resolution data, handling challenges like twinning or disorder . Key steps:

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···N interactions) stabilize the triazole core, with typical bond lengths of 1.33–1.38 Å for C–N in the triazole ring .

Q. How do researchers address contradictory spectral data during structural elucidation?

Discrepancies between calculated and observed spectra may arise from tautomerism or solvent effects. Mitigation strategies include:

Q. What are the challenges in optimizing coupling reactions for triazole derivatives?

Low yields (e.g., 17.9% in Pd-mediated cross-couplings) may result from steric hindrance or competing side reactions. Strategies:

Q. How does click chemistry enable functionalization of the triazole core?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method to append substituents. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.